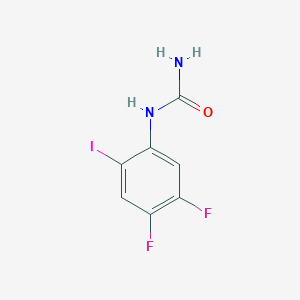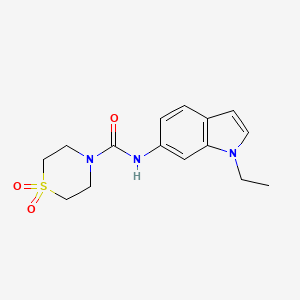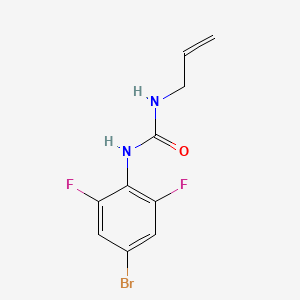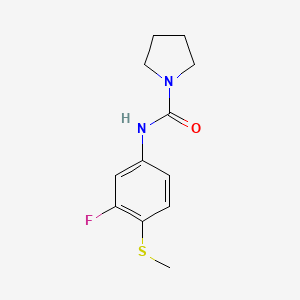![molecular formula C14H20N2O4S B7586728 1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide, commonly known as MAPS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAPS is a piperidine-based compound that belongs to the class of sulfonamides.
Wirkmechanismus
The mechanism of action of MAPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. MAPS has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MAPS has also been found to block the binding of ligands to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MAPS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MAPS can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in immune cells. MAPS has also been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. In vivo studies have shown that MAPS can protect against glutamate-induced neurotoxicity and reduce the size of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MAPS in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and side effects in experimental animals. Additionally, MAPS has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using MAPS in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on MAPS. One potential application of MAPS is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MAPS has been shown to have a neuroprotective effect, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, MAPS has been found to exhibit anti-tumor properties, and further research could investigate its potential as a cancer treatment. Moreover, the mechanism of action of MAPS is not fully understood, and future studies could explore its interactions with other proteins and enzymes.
Synthesemethoden
The synthesis of MAPS involves the reaction of 3-methoxyphenylacetic acid with piperidine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent. The resulting intermediate is then treated with sulfonamide to yield the final product, MAPS. The synthesis method of MAPS has been optimized to achieve a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MAPS has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, MAPS has been shown to have a neuroprotective effect against glutamate-induced excitotoxicity in vitro and in vivo. MAPS has also been found to exhibit anti-inflammatory and anti-tumor properties in cancer research. Moreover, MAPS has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[2-(3-methoxyphenyl)acetyl]piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-12-5-2-4-11(8-12)9-14(17)16-7-3-6-13(10-16)21(15,18)19/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOBHJIFKNRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)





![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)